Fmoc-L-4-Bromophenylalanine

Catalog No.
S1768657
CAS No.
198561-04-5
M.F
C24H20BrNO4
M. Wt
466.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-L-4-Bromophenylalanine

CAS Number

198561-04-5

Product Name

Fmoc-L-4-Bromophenylalanine

IUPAC Name

(2S)-3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C24H20BrNO4

Molecular Weight

466.3 g/mol

InChI

InChI=1S/C24H20BrNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1

InChI Key

TVBAVBWXRDHONF-QFIPXVFZSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Br)C(=O)O

Synonyms

198561-04-5;(S)-N-Fmoc-4-bromophenylalanine;Fmoc-L-4-Bromophenylalanine;FMOC-PHE(4-BR)-OH;Fmoc-4-bromo-L-phenylalanine;FMOC-L-4-BROMOPHE;Fmoc-L-phe(4-Br)-OH;FMOC-P-BROMO-PHE-OH;FMOC-L-4-BR-PHE-OH;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-bromophenyl)propanoicacid;Fmoc-D-4-Bromophenylalanine;N-(9-FLUORENYLMETHOXYCARBONYL)-4-BROMOPHENYL-L-ALANINE;(S)-N-(9-FLUORENYLMETHOXYCARBONYL)-(4-BROMOPHENYL)ALANINE;(2S)-3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoicacid;(2S)-3-(4-bromophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoicacid;4-Bromo-L-phenylalanine,N-FMOCprotected;PubChem23291;FMOC-PBR-L-PHE-OH;AC1MC15X;KSC185K3R;MLS001074424;SCHEMBL119803;FMOC-4'-BROMO-L-PHE;FMOC-P-BROMO-L-PHE-OH;CHEMBL1411271

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Br)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)Br)C(=O)O

Incorporation into Peptides:

  • Fmoc-Br-Phe can be incorporated into peptides using solid-phase peptide synthesis (SPPS) techniques. The Fmoc group acts as a protecting group for the amino group during peptide chain assembly, while the bromine atom offers a versatile handle for further modifications.

Protein-Protein Interactions:

  • The bromine group in Fmoc-Br-Phe can be used to introduce a bulky and hydrophobic moiety into peptides, potentially affecting protein-protein interactions. This allows researchers to study the role of specific residues in protein binding and function.

Biophysical Studies:

  • Fmoc-Br-Phe can be used to introduce a fluorescent probe into peptides, enabling researchers to study their conformational changes, dynamics, and interactions with other biomolecules using techniques like fluorescence spectroscopy.

Design of Enzyme Inhibitors:

  • By incorporating Fmoc-Br-Phe into the active site of an enzyme, researchers can potentially develop new enzyme inhibitors. The bulky bromine group can interfere with substrate binding or catalysis.

Development of New Diagnostic Tools:

  • Fmoc-Br-Phe can be conjugated to antibodies or other targeting molecules to create probes for specific proteins or tissues. The bromine atom can be used for radiolabeling or attachment of imaging agents, facilitating detection in vivo.

Fmoc-L-4-Bromophenylalanine is a synthetic derivative of the naturally occurring amino acid L-phenylalanine, distinguished by the presence of a bromine atom at the para position of its phenyl group. The compound is characterized by its chemical formula C24H20BrNO4C_{24}H_{20}BrNO_4 and a molecular weight of approximately 452.33 g/mol . The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the amino terminus, facilitating controlled peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS) methodologies. This protecting group allows for the sequential addition of amino acids while preventing premature reactions at the amino terminus .

Typical of amino acids and their derivatives. The carboxylic acid group can readily react with free amino groups of other amino acids to form peptide bonds, which is essential in peptide synthesis. The bromine atom on the phenyl ring can participate in further chemical modifications, such as cross-coupling reactions, which are useful in creating diverse peptide structures . For instance, the Suzuki-Miyaura reaction can be employed to introduce various substituents onto the phenyl ring, expanding the functional diversity of peptides synthesized using this compound .

The synthesis of Fmoc-L-4-Bromophenylalanine typically involves several steps:

  • Protection of Amino Group: The amino group of L-phenylalanine is protected using the Fmoc group.
  • Bromination: The para position of the phenyl ring is brominated using brominating agents like N-bromosuccinimide or elemental bromine under appropriate conditions.
  • Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired purity for subsequent applications .

Additionally, alternative synthetic routes may involve coupling strategies that directly incorporate the brominated phenylalanine into peptide chains during SPPS.

Fmoc-L-4-Bromophenylalanine finds applications primarily in peptide synthesis and related research fields. Its utility includes:

  • Peptide Synthesis: As a building block in SPPS, allowing for the incorporation of brominated phenylalanine into peptide sequences.
  • Chemical Modifications: Serving as a precursor for synthesizing more complex molecules through various chemical transformations.
  • Research Tool: Used in studies exploring structure-activity relationships (SAR) in peptides and proteins due to its unique side chain modification capabilities .

Fmoc-L-4-Bromophenylalanine can be compared with other halogenated phenylalanine derivatives:

Compound NameStructure TypeUnique Features
Fmoc-L-4-IodophenylalanineIodinated analogueHigher reactivity due to iodine; used in similar reactions .
Fmoc-L-4-ChlorophenylalanineChlorinated analogueLess reactive than brominated; often used for stability .
Fmoc-L-TyrosineHydroxylated analogueContains a hydroxyl group instead of halogen; different reactivity and biological properties .

Each compound has unique properties that influence its reactivity and application in peptide chemistry, making Fmoc-L-4-Bromophenylalanine particularly valuable for specific synthetic pathways where bromination provides advantageous reactivity profiles.

9-Fluorenylmethyloxycarbonyl-L-4-bromophenylalanine exhibits a complex molecular architecture that integrates multiple functional elements within a single structure. The compound possesses the molecular formula C24H20BrNO4 and demonstrates a molecular weight of 466.33 g/mol, distinguishing it from the parent phenylalanine through both the protective group and the halogen substitution. The stereochemistry is defined by the L-configuration at the alpha carbon, maintaining the natural chirality found in biological systems.

The structural framework consists of three distinct regions that contribute to its synthetic utility. The 9-fluorenylmethyloxycarbonyl protecting group occupies the amino terminus, providing a base-labile protection strategy that can be selectively removed under specific conditions. The central amino acid backbone maintains the standard alpha-amino acid structure with carboxylic acid functionality preserved for peptide bond formation. The aromatic side chain features a brominated benzyl group, where the bromine atom is positioned at the para location relative to the methylene linkage.

Spectroscopic analysis reveals characteristic features that enable unambiguous identification of this compound. Nuclear magnetic resonance spectroscopy demonstrates distinct chemical shifts corresponding to the fluorenyl aromatic protons, the brominated phenyl ring, and the amino acid backbone. The bromine substitution induces characteristic downfield shifts in the aromatic region, while the 9-fluorenylmethyloxycarbonyl group contributes multiple aromatic signals that serve as diagnostic markers.

PropertyValueSource
Molecular FormulaC24H20BrNO4
Molecular Weight466.33 g/mol
CAS Registry Number198561-04-5
Melting Point165-168°C
StereochemistryL-configuration

Crystallographic studies have provided detailed insights into the solid-state structure and intermolecular interactions of 9-fluorenylmethyloxycarbonyl-L-4-bromophenylalanine. The compound crystallizes in the P63 space group, with the asymmetric unit consisting of a single molecule solvated by water molecules. The crystal structure reveals that bromine engages in halogen-π interactions with the 9-fluorenylmethyloxycarbonyl moiety of neighboring molecules, resulting in compact repeating units with three-fold symmetry. These structural units stack along the crystallographic c-axis through hydrogen bonding networks involving the carboxyl and amino groups.

The three-dimensional arrangement demonstrates how intermolecular forces govern the organization of these molecules in the solid state. Hydrogen bonding between carboxyl groups of neighboring molecules creates narrow channels that accommodate water molecules, highlighting the hydrophilic nature of the compound despite the presence of extensive aromatic systems. The brominated phenyl rings participate in π-π stacking interactions that contribute to crystal stability and influence the overall packing motif.

Historical Development in Protected Amino Acid Chemistry

The development of 9-fluorenylmethyloxycarbonyl-L-4-bromophenylalanine emerged from the broader evolution of amino acid protection strategies that began in the mid-20th century. The foundational work by Louis A. Carpino and Grace Y. Han in 1970 established the 9-fluorenylmethyloxycarbonyl protecting group as a revolutionary advancement in amino protection chemistry. Their initial observation that existing amino-protecting groups were predominantly acid-labile led them to develop a complementary base-labile system that would provide orthogonal protection strategies.

Carpino's research program systematically investigated various protecting groups before identifying the 9-fluorenylmethyloxycarbonyl system as uniquely suited for peptide synthesis applications. The group demonstrated remarkable stability under acidic conditions while exhibiting rapid cleavage in the presence of secondary amines such as piperidine. This selectivity profile represented a significant departure from existing protection strategies and enabled the development of orthogonal synthetic approaches.

The introduction of halogenated phenylalanine derivatives followed the establishment of the 9-fluorenylmethyloxycarbonyl methodology, as researchers recognized the need for amino acids that could serve dual roles as building blocks and synthetic handles. Brominated phenylalanine derivatives proved particularly valuable due to the favorable reactivity profile of carbon-bromine bonds in various chemical transformations. The combination of 9-fluorenylmethyloxycarbonyl protection with brominated aromatic systems created versatile building blocks that could be incorporated into peptides and subsequently modified through transition metal-catalyzed reactions.

The commercial development of 9-fluorenylmethyloxycarbonyl-L-4-bromophenylalanine reflected the growing demand for specialized amino acid derivatives in peptide research and pharmaceutical development. Manufacturing processes were optimized to provide high-purity material with controlled stereochemistry, enabling reliable incorporation into automated synthesis protocols. Quality control standards evolved to include assessments of enantiomeric purity, with specifications typically requiring enantiomeric excess values exceeding 99%.

Patent literature from the 1970s documented the early recognition of 9-fluorenylmethyloxycarbonyl derivatives as valuable synthetic intermediates. Carpino and Han's patents covered both the preparation methods and applications of 9-fluorenylmethyloxycarbonyl-protected amino acids, establishing intellectual property frameworks that influenced subsequent commercial development. These patents specifically claimed 9-fluorenylmethyloxycarbonyl-protected phenylalanine derivatives, providing the legal foundation for their eventual commercialization.

Role in Modern Peptide Synthesis Methodologies

9-Fluorenylmethyloxycarbonyl-L-4-bromophenylalanine occupies a central position in contemporary solid-phase peptide synthesis protocols, where it serves multiple strategic functions beyond simple amino acid incorporation. The compound enables the construction of peptides containing halogenated residues that can subsequently undergo diversification reactions, effectively expanding the accessible chemical space from a single synthetic intermediate. This capability has proven particularly valuable in the development of peptide libraries and the synthesis of non-natural peptide analogs.

The integration of 9-fluorenylmethyloxycarbonyl-L-4-bromophenylalanine into automated synthesis platforms has streamlined the preparation of complex peptide sequences. Standard coupling protocols utilizing activation reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate enable efficient incorporation of this derivative into growing peptide chains. The brominated side chain does not interfere with standard peptide coupling reactions, allowing for seamless integration into existing synthetic workflows.

Research applications have demonstrated the utility of 9-fluorenylmethyloxycarbonyl-L-4-bromophenylalanine in constructing peptides designed for post-synthetic modification. The bromine substituent serves as a reactive handle for Suzuki coupling reactions, enabling the introduction of diverse aromatic substituents after peptide assembly. This approach provides access to libraries of peptide derivatives that would be difficult or impossible to obtain through direct incorporation of the final amino acid derivatives.

The compound has found particular utility in the synthesis of cyclic peptides, where the brominated aromatic system can participate in intramolecular cyclization reactions. Crystal structure studies of related peptides containing 4-bromophenylalanine residues have revealed how the halogen substitution influences peptide conformation and intermolecular interactions. These structural insights have informed the design of peptides with enhanced stability and specific biological activities.

Application CategorySpecific UseReference
Solid-Phase SynthesisStandard building block incorporation
Post-Synthetic ModificationSuzuki coupling substrate
Peptide LibrariesDiversification platform
Cyclic PeptidesConformational control
Structural StudiesCrystallographic analysis

Contemporary research has expanded the applications of 9-fluorenylmethyloxycarbonyl-L-4-bromophenylalanine beyond traditional peptide synthesis to include the development of peptide-based materials and supramolecular assemblies. The brominated aromatic system contributes to intermolecular interactions that can be exploited in the design of self-assembling peptide systems. Rheological studies of gels formed by related halogenated phenylalanine derivatives have demonstrated how halogen substitution influences mechanical properties and assembly behavior.

The role of 9-fluorenylmethyloxycarbonyl-L-4-bromophenylalanine in radiochemistry applications represents an emerging area of research interest. The bromine substituent can be replaced with radioactive isotopes such as 77Br through halogen exchange reactions, enabling the preparation of radiolabeled peptides for imaging and therapeutic applications. These studies have demonstrated the feasibility of late-stage radioisotope incorporation, providing access to labeled compounds that would be difficult to prepare through direct synthesis.

XLogP3

5.3

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 40 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 40 companies with hazard statement code(s):;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Wikipedia

(2S)-3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
(S)-N-Fmoc-4-Bromophenylalanine

Dates

Modify: 2023-08-15

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